2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine is a chemical compound with the molecular formula C5H6F2N4S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of difluoromethyl and sulfanyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with difluoromethyl sulfide under controlled conditions. The reaction is often catalyzed by a metal catalyst such as zinc chloride (ZnCl2) and requires specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of high-purity this compound. Safety protocols and environmental regulations are strictly followed to minimize any hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives.
Scientific Research Applications
2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Thio-containing Pyrimidines: These compounds have similar structures but with a thio group instead of a sulfanyl group.
Difluoromethylated Pyrimidines: Compounds with difluoromethyl groups attached to different positions on the pyrimidine ring.
Uniqueness
2-[(Difluoromethyl)sulfanyl]pyrimidine-4,6-diamine is unique due to the presence of both difluoromethyl and sulfanyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6F2N4S |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-(difluoromethylsulfanyl)pyrimidine-4,6-diamine |
InChI |
InChI=1S/C5H6F2N4S/c6-4(7)12-5-10-2(8)1-3(9)11-5/h1,4H,(H4,8,9,10,11) |
InChI Key |
XCKZBRBHSGFFMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1N)SC(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.